molecular formula C11H13ClO3 B8462980 Methyl 2-(3-chloro-1-propoxy)benzoate

Methyl 2-(3-chloro-1-propoxy)benzoate

Cat. No.: B8462980
M. Wt: 228.67 g/mol
InChI Key: JMGYYHBYFHIINY-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-1-propoxy)benzoate is a benzoate ester featuring a 3-chloropropoxy substituent at the 2-position of the benzene ring. This compound is structurally characterized by a methyl ester group, a chlorinated alkoxy chain, and a methoxy or analogous substituent, depending on synthetic modifications. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of methyl 2-hydroxybenzoate derivatives with halogenated alkanes (e.g., 1-bromo-3-chloropropane) under basic conditions, as seen in analogous syntheses .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-(3-chloropropoxy)benzoate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

JMGYYHBYFHIINY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

2.1 Chloroalkoxy Benzoate Derivatives
  • Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate (): Structure: Features a 3-chloropropoxy group at the 4-position and a methoxy group at the 3-position. Synthesis: Reacts methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane using K₂CO₃/DMF at 70°C . Key Difference: Substituent position (4 vs.
  • (E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate (): Structure: Includes a 2-cyanovinylamino group in addition to the 3-chloropropoxy chain. Synthesis: Derived from methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate via condensation with 3,3-diethoxypropionitrile . Key Difference: The cyano group introduces polarity, likely altering solubility and biological interaction compared to the target compound.
2.2 Quinoline-Piperazine Benzoate Derivatives ()

Compounds like Methyl 4-(4-(2-(4-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C3) share a benzoate core but incorporate quinoline and piperazine moieties.

  • Structure: The 4-chlorophenyl group on the quinoline contrasts with the target’s chloroalkoxy chain.
  • Synthesis : Prepared via coupling reactions in ethyl acetate, yielding crystalline solids characterized by NMR and HRMS .
2.3 Alkyl Benzoates ()

Simpler esters like Methyl Benzoate and Ethyl Benzoate lack halogenated alkoxy chains.

  • Physical Properties : Lower molecular weights and higher volatility compared to the target compound.
  • Applications : Widely used in cosmetics and fragrances due to low toxicity .
  • Key Difference : The absence of a chloroalkoxy group reduces lipophilicity and likely limits bioactivity in pesticidal or medicinal contexts.
2.4 Sulfonylurea Benzoate Pesticides ()

Examples include Methyl 2-(((((4,6-Dimethoxy-2-Pyrimidinyl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (bensulfuron-methyl).

  • Structure : Features sulfonylurea and pyrimidine groups, unlike the target’s chloroalkoxy chain.
  • Application : Acts as a herbicide by inhibiting acetolactate synthase .
  • Key Difference : The sulfonylurea moiety confers specific enzymatic targeting, a mechanism absent in the target compound.

Comparative Data Table

Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Applications Reference
Methyl 2-(3-Chloro-1-Propoxy)Benzoate 2-(3-Chloropropoxy), methyl ester Halogenated alkoxy coupling (inferred) Lipophilic, potential agrochemical N/A
Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate 4-(3-Chloropropoxy), 3-methoxy K₂CO₃/DMF, 70°C, 1 hour Crystalline solid, synthetic intermediate
Methyl 4-(4-(2-(4-Chlorophenyl)Quinoline)-Piperazin-1-yl-Benzoate (C3) Quinoline, piperazine, 4-chlorophenyl Ethyl acetate crystallization Medicinal chemistry candidate
Methyl Benzoate Simple methyl ester Esterification of benzoic acid Cosmetic solvent, low toxicity
Bensulfuron-methyl Sulfonylurea, pyrimidine Multi-step coupling Herbicide, enzyme inhibition

Key Research Findings

Substituent Position Matters : The 2-position chloroalkoxy group in the target compound may confer distinct steric and electronic effects compared to 4-position analogs, influencing reactivity and crystallization .

Synthetic Flexibility: The target’s structure allows modular modifications, akin to ’s quinoline derivatives, enabling tailored applications in agrochemicals or pharmaceuticals .

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